Azepan-1-yl-morpholin-2-yl-methanone hydrochloride
Description
Azepan-1-yl-morpholin-2-yl-methanone hydrochloride is a synthetic organic compound featuring a ketone bridge linking an azepane (7-membered saturated ring) and a morpholine (6-membered oxygen-containing heterocycle) moiety.
Properties
IUPAC Name |
azepan-1-yl(morpholin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-11(10-9-12-5-8-15-10)13-6-3-1-2-4-7-13;/h10,12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFUUTINXHRJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CNCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Acid Chloride Intermediates
The most direct route involves coupling azepane and morpholine-2-carboxylic acid derivatives. Key steps include:
- Acid chloride formation : Reaction of morpholine-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by dimethylformamide (DMF).
- Nucleophilic acyl substitution : Treatment of the acid chloride with azepane in the presence of a base (e.g., triethylamine, DIPEA) to form the methanone scaffold.
| Step | Reagents/Conditions | Role |
|---|---|---|
| 1 | Morpholine-2-carboxylic acid, (COCl)₂ (1.2 equiv), DCM, 0°C → 23°C, 2 h | Acid chloride synthesis |
| 2 | Azepane (1.2 equiv), Et₃N (3 equiv), DCM, 6 h | Amine coupling |
| 3 | HCl gas or 4 M HCl in dioxane | Hydrochloride salt formation |
Yield expectations: 75–90% for the methanone intermediate, with >85% purity by NMR.
Reductive Amination of Ketone Precursors
An alternative pathway employs reductive amination of a preformed ketone with azepane and morpholine derivatives. This method is less common but viable for sterically hindered substrates:
- Grignard addition : Reaction of azepan-1-yl(phenyl)methanone with a morpholine-derived Grignard reagent (e.g., morpholin-2-ylmagnesium chloride) in THF, followed by acidic workup.
Key data :
- Solvent: THF, −78°C → 23°C
- Workup: 1 M HCl extraction
- Yield: ~85% (crude), requiring silica gel chromatography for purification (hexane/EtOAc gradients).
Optimization and Challenges
Selectivity in Amide Formation
Competitive side reactions (e.g., over-alkylation) are mitigated by:
Hydrochloride Salt Crystallization
The final hydrochloride salt is precipitated by:
- Saturating the methanone solution in ethyl acetate with HCl gas.
- Cooling to 4°C and filtering the crystalline product.
- Melting point: 115–116°C (lit. for analogous compounds).
- ¹H-NMR (CDCl₃): δ 3.72–3.55 (m, 8H, azepane + morpholine), 7.18–7.06 (m, aryl protons if present).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acid chloride coupling | High yield, scalable | Requires strict anhydrous conditions |
| Reductive amination | Avoids acid chloride handling | Lower selectivity for unsymmetrical ketones |
Validation and Characterization
Critical analytical data for the target compound:
- Mass spectrometry (ESI) : Expected [M+H]⁺ ~241.2.
- Elemental analysis : C: 58.3%, H: 8.3%, N: 11.3%, Cl: 14.4% (theoretical).
Chemical Reactions Analysis
Azepan-1-yl-morpholin-2-yl-methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by an azepane ring, a morpholine moiety, and a methanone functional group. This unique combination of features allows it to interact with biological systems in various ways, making it a versatile candidate for research.
Medicinal Chemistry
Azepan-1-yl-morpholin-2-yl-methanone hydrochloride has been investigated for its pharmacological properties. Some key applications include:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. In vitro studies reported the following Minimum Inhibitory Concentrations (MIC):
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
This suggests its potential use as an antimicrobial agent in clinical settings.
- Anticancer Properties : Preliminary studies indicate that the compound may inhibit proliferation in cancer cell lines. For instance, in tests involving the MCF-7 breast cancer cell line, it exhibited significant cytotoxicity with an IC50 value of 12 µM.
Biochemical Probing
The compound is being explored as a biochemical probe due to its ability to interact with specific molecular targets. Its mechanism of action involves forming hydrogen bonds and hydrophobic interactions with enzymes or receptors, potentially modulating their activity.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, researchers found that it effectively inhibited the growth of Staphylococcus aureus at low concentrations. The study emphasized the importance of optimizing dosage for therapeutic applications.
Case Study 2: Anticancer Activity
Another investigation focused on the compound's effects on various cancer cell lines. The results indicated that this compound could induce apoptosis in MCF-7 cells, highlighting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of Azepan-1-yl-morpholin-2-yl-methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific research context and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key physicochemical properties and structural features of Azepan-1-yl-morpholin-2-yl-methanone hydrochloride and three related compounds derived from the evidence:
Assumed based on structural analysis; *Estimated using fragment-based methods (morpholine’s oxygen reduces lipophilicity compared to pyrrolidine/thiophene analogs).
Key Observations :
Structural Variations: Morpholine vs. Thiophene/Pyrrolidine: The morpholine ring in the target compound introduces an oxygen atom, enhancing polarity and hydrogen-bonding capacity compared to sulfur-containing thiophene () or nitrogen-rich pyrrolidine (). This may improve aqueous solubility and metabolic stability.
Molecular Weight Trends :
- The bromophenyl derivative (408.76 g/mol) exceeds typical drug-like molecular weight thresholds (~500 g/mol), which may limit its application in oral formulations. In contrast, the pyrrolidine analog (232.75 g/mol) and the target compound (~246.7 g/mol) align better with conventional drug design principles .
LogP and Lipophilicity :
- The target compound’s estimated LogP (~2.5) is lower than the bromophenyl analog (5.99), likely due to morpholine’s oxygen atom. This balance between lipophilicity and polarity could optimize blood-brain barrier penetration or renal excretion, depending on therapeutic intent.
Pharmacological Implications: Thiophene Derivatives: Sulfur-containing analogs (e.g., ) may exhibit unique metabolic pathways or cytochrome P450 interactions due to thiophene’s electron-rich structure. Pyrrolidine vs.
Biological Activity
Azepan-1-yl-morpholin-2-yl-methanone hydrochloride, with the molecular formula C11H21ClN2O2, has gained attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which include an azepane ring and a morpholine group, making it a subject of interest for various biochemical studies and potential therapeutic applications.
The synthesis of this compound typically involves a multi-step process:
- Formation of Intermediate : Azepane is reacted with a suitable reagent to form an intermediate compound.
- Coupling Reaction : The intermediate is coupled with a morpholine derivative.
- Hydrochloride Formation : Treatment with hydrochloric acid yields the final product.
The compound has a molecular weight of 248.75 g/mol and is soluble in various organic solvents, which facilitates its use in laboratory settings for biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor function, influencing various biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest potential interactions with enzymes involved in metabolic pathways .
Biological Activity Overview
This compound has been studied for its potential therapeutic applications across several domains:
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent.
Anticancer Properties
The compound has shown promise in cancer research, particularly in inhibiting cell growth in different cancer cell lines. For example, studies reported IC50 values indicating effective inhibition of breast and colorectal cancer cells .
| Cancer Cell Type | IC50 Value (µM) |
|---|---|
| Breast Cancer | 7.9 - 92 |
| Colorectal Cancer | 10 - 50 |
Antimalarial Activity
In antimalarial studies, this compound was evaluated against Plasmodium falciparum. Results showed varying degrees of activity, with IC50 values suggesting moderate efficacy compared to standard treatments like chloroquine .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study focused on the antimicrobial properties of morpholine derivatives found that this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential use in treating bacterial infections.
- Anticancer Activity Investigation :
- Antimalarial Research :
Q & A
Basic Research Questions
Q. How can the synthesis of Azepan-1-yl-morpholin-2-yl-methanone hydrochloride be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization involves stepwise reaction parameter adjustments. For example, a "one-pot" approach may reduce intermediates and improve efficiency, as demonstrated in articaine hydrochloride synthesis (cyclization, oxidation, and rearrangement steps combined) . Solvent selection (e.g., ethanol for solubility), temperature control (avoiding decomposition), and catalysts (e.g., acid/base catalysts for amide bond formation) are critical. Reaction progress should be monitored using TLC or HPLC to identify optimal stopping points .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity of the azepane and morpholine rings.
- X-ray crystallography (using SHELX software for refinement) to resolve stereochemistry and hydrogen bonding patterns .
- HPLC-MS for purity assessment and detection of trace impurities (e.g., desethyl analogs or residual solvents) .
- Elemental analysis to validate empirical formula compliance.
Q. How should stability studies be designed for this compound under varying storage conditions?
- Methodological Answer : Follow ICH Q1A guidelines for accelerated stability testing:
- Expose the compound to elevated temperatures (40°C), humidity (75% RH), and light (ICH Q1B).
- Analyze degradation products using HPLC-MS and compare against reference standards (e.g., EP impurity standards for related methanone derivatives) .
- Monitor pH-dependent stability in aqueous buffers (pH 1–9) to simulate physiological conditions .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound be resolved?
- Methodological Answer : Use SHELXL for refinement, particularly for high-resolution or twinned data. Adjust parameters such as:
- ADPs (Anisotropic Displacement Parameters) to model thermal motion accurately.
- Twinning laws (if applicable) to address overlapping reflections.
- Validate with residual indices (R1, wR2) and check for overfitting using cross-validation (Free R-factor) .
Q. What strategies are effective for identifying and quantifying trace impurities in this compound?
- Methodological Answer : Employ LC-MS with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid).
- Reference standards : Compare retention times and fragmentation patterns with known impurities (e.g., desethylamiodarone hydrochloride as a structural analog) .
- Method validation : Ensure specificity, linearity (R² > 0.99), and LOD/LOQ (≤0.1% for impurities) per ICH Q2(R1).
Q. How can computational methods elucidate the compound’s mechanism of action or structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular docking (AutoDock Vina) to predict binding affinity with target receptors (e.g., GPCRs or kinases).
- MD simulations (GROMACS) to assess conformational stability in biological membranes.
- Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability studies) .
Data Contradiction Analysis
Q. How to address conflicting solubility data for this compound in different solvents?
- Methodological Answer :
- Controlled experiments : Measure solubility in triplicate using gravimetric or UV-Vis methods under standardized conditions (25°C, inert atmosphere).
- Solvent polarity correlation : Compare results with Hansen solubility parameters to identify outliers.
- Crystallinity impact : Note that amorphous vs. crystalline forms may exhibit differing solubility profiles; characterize using XRD .
Experimental Design
Q. How to design a robust biological assay to evaluate the compound’s activity?
- Methodological Answer :
- Positive/Negative controls : Include a known agonist/antagonist (e.g., metformin for metabolic studies) and vehicle control (DMSO < 0.1%) .
- Dose-response curves : Test 6–8 concentrations (1 nM–100 µM) in triplicate.
- Animal models : Adhere to ARRIVE guidelines for in vivo studies, including ethical oversight and randomization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
